molecular formula C13H15Br2N5 B1599839 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide CAS No. 263874-05-1

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

Cat. No.: B1599839
CAS No.: 263874-05-1
M. Wt: 401.1 g/mol
InChI Key: VAESRVWVZJLVIA-UHFFFAOYSA-L
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Description

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a chemical compound with the molecular formula C13H15Br2N5. It is a white to light yellow powder that is soluble in water. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and carries out its functions. For instance, the compound is recommended to be stored under nitrogen, protected from light, and at a temperature of 4°C . These conditions likely help maintain the stability and activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the initial formation of 2,6-diacetylpyridine, followed by its reaction with methylamine and bromine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques to obtain the desired purity level.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) are employed.

Major Products Formed:

  • Oxidation: Products include various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound are obtained.

  • Substitution: Substituted derivatives with different nucleophiles are formed.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials science applications.

  • Biology: It serves as a tool in biological studies, particularly in the investigation of ion channels and membrane potentials.

  • Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

  • 1,1'-(2,6-Pyridinediyl)bis(3-ethylimidazolium) Dibromide

  • 1,1'-(2,6-Pyridinediyl)bis(3-propylimidazolium) Dibromide

  • 1,1'-(2,6-Pyridinediyl)bis(3-butylimidazolium) Dibromide

Uniqueness: 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is unique in its specific methyl substitution on the imidazolium ring, which influences its chemical and biological properties compared to its ethyl, propyl, and butyl counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAESRVWVZJLVIA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C2=NC(=CC=C2)N3C=C[N+](=C3)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459665
Record name 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263874-05-1
Record name 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Reactant of Route 2
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Reactant of Route 3
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Reactant of Route 4
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Reactant of Route 5
Reactant of Route 5
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Reactant of Route 6
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

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